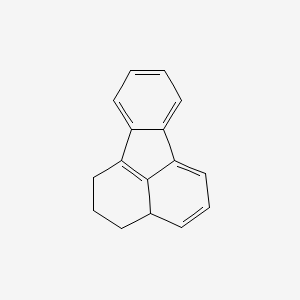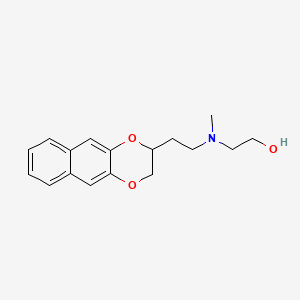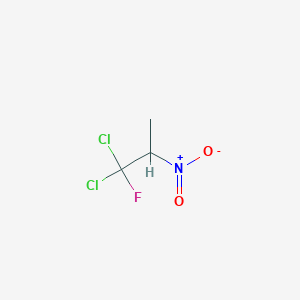
1,1-Dichloro-1-fluoro-2-nitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-fluoro-2-nitropropane is an organic compound with the molecular formula C3H4Cl2FNO2 It is a halogenated nitroalkane, characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-nitropropane typically involves the halogenation and nitration of appropriate precursor compounds. One common method includes the reaction of 1,1-dichloro-2-nitropropane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile and a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-1-fluoro-2-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4) are used under controlled temperature and pressure conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution: Products include derivatives where chlorine or fluorine atoms are replaced by other functional groups.
Reduction: The primary product is 1,1-dichloro-1-fluoro-2-aminopropane.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoro-2-nitropropane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1-fluoro-2-nitropropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The presence of halogen and nitro groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-1-fluoroethane: Similar in structure but lacks the nitro group.
1,1-Dichloro-2-nitropropane: Similar but does not contain fluorine.
1,1-Difluoro-2-nitropropane: Contains two fluorine atoms instead of chlorine.
Uniqueness
1,1-Dichloro-1-fluoro-2-nitropropane is unique due to the combination of chlorine, fluorine, and nitro groups in a single molecule. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
93696-70-9 |
|---|---|
Fórmula molecular |
C3H4Cl2FNO2 |
Peso molecular |
175.97 g/mol |
Nombre IUPAC |
1,1-dichloro-1-fluoro-2-nitropropane |
InChI |
InChI=1S/C3H4Cl2FNO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 |
Clave InChI |
UNKYHDBKTMMJKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
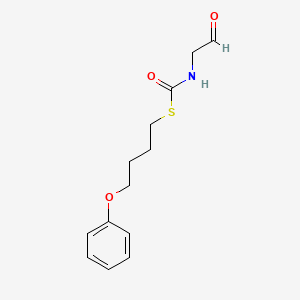
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
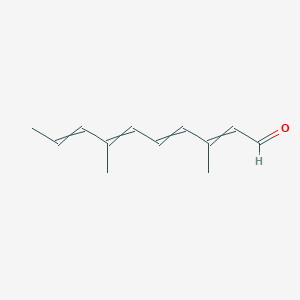
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
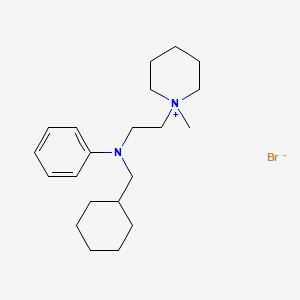


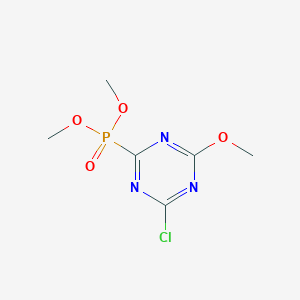
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
